3-(Dimethylamino)propanoyl chloride
Description
3-(Dimethylamino)propanoyl chloride is an acyl chloride derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the β-position of the propanoyl backbone. Acyl chlorides are highly reactive intermediates used in organic synthesis for forming amides, esters, and other carbonyl-containing compounds.
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
3-(dimethylamino)propanoyl chloride |
InChI |
InChI=1S/C5H10ClNO/c1-7(2)4-3-5(6)8/h3-4H2,1-2H3 |
InChI Key |
IUNZBFGNHKODEU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-(dimethylamino)propanoyl chloride with structurally related acyl chlorides, highlighting substituent effects:
Key Observations :
- The dimethylamino group’s electron-donating nature may reduce the electrophilicity of the carbonyl carbon compared to electron-withdrawing substituents (e.g., trichlorogermyl) .
- Bulky groups like trimethylsilyl or methoxyphenyl introduce steric hindrance, slowing nucleophilic acyl substitution reactions.
Acylation Efficiency
- 3-(3',4',5'-Trimethoxyphenyl)propanoyl chloride (34c): Forms crystalline solids in reactions with morpholine derivatives, requiring 1.5 hours for synthesis .
- 3-Phenylpropanoyl chloride: Reacts efficiently with diethylamine to yield amides (82% yield) under mild conditions (0°C to RT) .
- Dimethylamino variant: Expected to exhibit slower acylation due to electron donation, but enhanced solubility in polar solvents (e.g., DCM or THF) may offset this.
Stability and Handling
- 3-(Trichlorogermyl)propanoyl chloride: Boils at 89–91°C (7 Torr) and melts at 70–72°C, indicating higher thermal stability .
- Methoxyphenyl derivatives (34a–d) : Typically oily or crystalline solids; stable under inert atmospheres but moisture-sensitive .
- This compound: Likely hygroscopic due to the basic dimethylamino group, requiring stringent anhydrous conditions.
Physical Properties and Market Relevance
Insights :
- The dimethylamino derivative is less common industrially than propanoyl chloride (CAS 79-03-8), which dominates in agrochemical and pharmaceutical markets .
- Bromophenyl and silyl variants serve specialized roles, e.g., in pesticide synthesis .
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